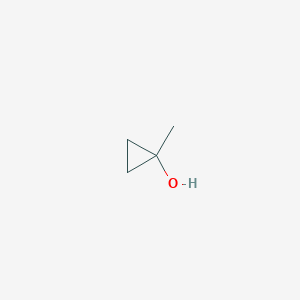

1-Methylcyclopropanol

説明

1-Methylcyclopropanol, also known as 1-MCP, is a cyclopropanol derivative that has recently emerged as a potential synthetic compound with a variety of applications in the scientific research field. It is a colorless liquid with a mild odor and is soluble in water and ethanol. 1-MCP has been studied for its effects on the biochemical and physiological processes of a variety of organisms, and has been found to be effective in laboratory experiments.

科学的研究の応用

Synthesis and Optimization

- Kulinkovich Synthesis of 1-Methylcyclopropanol: The Kulinkovich reaction has been utilized for the preparation of this compound. Key improvements in this process include the use of titanium tetra(2-ethyl)hexyloxide as a catalyst and azeotropic distillation for removing by-products, leading to a reproducible procedure for synthesizing multigram quantities of this compound (Wright, Darout, & Stevens, 2013).

- Improved Synthesis Using Titanium Tetramethoxide: An improved process for the synthesis of this compound using the Kulinkovich reaction with titanium tetramethoxide as a catalyst has been described. This method minimizes side product formation and is easily implementable in multi-purpose equipment (Delsarte, Etuin, & Petit, 2017).

Plant Growth Regulation

- 1-Methylcyclopropene as a Plant Growth Regulator: 1-Methylcyclopropene (1-MCP), related to this compound, is widely studied as a plant growth regulator. It is known to inhibit ethylene action, maintaining postharvest quality in various horticultural products. Its effects on respiration, ethylene production, color changes, and other physiological aspects in fruits and vegetables are significant (Blankenship & Dole, 2003).

- Effects on Fruits and Vegetables: The application of 1-MCP has been extensively researched for its effects on fruits and vegetables, both as a tool for investigating ethylene's role in ripening and senescence, and as a commercial technology to improve product quality (Watkins, 2006).

Postharvest Quality Maintenance

- Postharvest Applications in Various Crops: 1-MCP has been shown to significantly delay ripening in various avocado cultivars, reducing ethylene production and maintaining greener peel color due to lower levels of chlorophyllase activity (Hershkovitz, Saguy, & Pesis, 2005).

- Influence on Apple and Peach Fruit: The application of 1-MCP on apple and peach fruit affects ethylene biosynthesis and ACS gene expression differently, indicating genotype-specific responses and underlying differences in ripening physiology (Cin, Rizzini, Botton, & Tonutti, 2006).

作用機序

Target of Action

It is structurally similar to 1-methylcyclopropene , which is known to bind tightly to the ethylene receptor in plants .

Mode of Action

1-Methylcyclopropene acts as a competitive inhibitor, binding to the ethylene receptor in plants and blocking the effects of ethylene

Biochemical Pathways

1-methylcyclopropene, a similar compound, is known to affect the ethylene signaling pathway in plants . By binding to the ethylene receptor, it inhibits the ripening process in fruits

Result of Action

It’s worth noting that similar compounds like 1-methylcyclopropene have been shown to delay the ripening of fruits and maintain the freshness of cut flowers .

生化学分析

Biochemical Properties

1-Methylcyclopropanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of cyclopropane derivatives. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme. These interactions can influence the enzyme’s activity, either inhibiting or activating it, depending on the specific biochemical context .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of cyclopropane derivatives. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of cyclopropane derivatives by binding to their active sites and preventing substrate access. This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the reduced enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of cyclopropane derivatives. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound has been shown to influence the glycolysis and tricarboxylic acid cycle pathways, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .

特性

IUPAC Name |

1-methylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(5)2-3-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCZGRRDXIGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468631 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29526-99-6 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

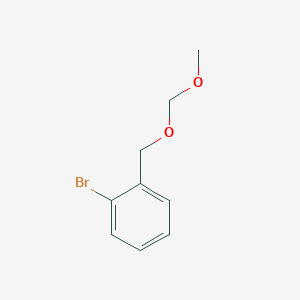

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The Kulinkovich reaction is frequently employed in the synthesis of 1-methylcyclopropanol. Can you elaborate on any recent optimizations to this reaction?

A: Researchers have dedicated significant effort to optimizing the Kulinkovich reaction for this compound synthesis to improve its scalability and reproducibility. [, ] A key advancement involves utilizing titanium tetra(2-ethyl)hexyloxide as the catalyst. [] Furthermore, reducing the reaction solvent volume, adding methyl acetate (the starting material) in portions, and employing azeotropic distillation to eliminate byproducts have significantly enhanced the reaction's efficiency and yield. [] These optimizations have made it possible to synthesize multigram quantities of this compound reliably. []

Q2: Beyond its use in synthesizing ethers, how else can this compound be further derivatized?

A: this compound can be readily converted into other useful derivatives. For instance, it can react with 4-nitrophenyl chloroformate to yield 1-methylcyclopropyl 4-nitrophenyl carbonate. [, ] This particular transformation has also undergone optimization efforts, focusing on aspects like reaction temperature and reagent stoichiometry to maximize the desired product yield. []

Q3: Has the reactivity of this compound been explored in the context of carbene chemistry?

A: While not directly derived from this compound, studies on the related compound 2-hydroxy-2-methylpropylidene offer insights into its potential reactivity. This compound, a beta-hydroxycarbene, demonstrates a strong preference for 1,2-methyl migration over C-H or O-H insertion reactions. [] This finding contrasts with typical alkylcarbenes, which generally favor C-H insertion. [] Computational studies employing density functional theory (DFT) at the B3LYP/6-311+G//B3LYP/6-31G level support the experimentally observed product distribution, revealing a lower activation barrier for the 1,2-methyl migration pathway. [] This understanding of carbene reactivity and the influence of stabilizing interactions could be valuable when considering potential reaction pathways involving this compound derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)